Desmethylene ent-Tadalafil

PDE5 inhibition stereospecificity enantiomer SAR

Desmethylene ent-Tadalafil, systematically designated as (6S,12aS)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione, is a defined stereoisomer within the tadalafil-analog chemical space. It combines two structural deviations from the parent drug tadalafil: replacement of the 3,4-methylenedioxyphenyl group with a 3,4-dihydroxyphenyl (catechol) moiety, and inversion of both chiral centers to the (6S,12aS) configuration.

Molecular Formula C21H19N3O4
Molecular Weight 377.4 g/mol
Cat. No. B13853907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylene ent-Tadalafil
Molecular FormulaC21H19N3O4
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35
InChIInChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20-/m0/s1
InChIKeyHZSPPSAESSMSNY-YWZLYKJASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethylene ent-Tadalafil (CAS 2520114-84-3) Identity and Stereochemical Lineage for PDE5 Inhibitor Research


Desmethylene ent-Tadalafil, systematically designated as (6S,12aS)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione, is a defined stereoisomer within the tadalafil-analog chemical space . It combines two structural deviations from the parent drug tadalafil: replacement of the 3,4-methylenedioxyphenyl group with a 3,4-dihydroxyphenyl (catechol) moiety, and inversion of both chiral centers to the (6S,12aS) configuration . The compound is formally catalogued as Tadalafil Impurity 3 in pharmacopoeial impurity indexing, with a molecular formula of C₂₁H₁₉N₃O₄ and an exact mass of 377.14 Da . Its catechol group renders it structurally distinct from N-desmethyl tadalafil (Nortadalafil), which retains the methylenedioxy bridge but lacks the N2-methyl substituent .

Why Stereochemical and Structural Substitution Fail for Desmethylene ent-Tadalafil in PDE5-Targeted Research


The tadalafil chemotype exhibits extreme diastereospecificity for PDE5 inhibition: the cis-(6R,12aR) enantiomer (tadalafil) displays an IC₅₀ of 5 nM, while its (6S,12aS) enantiomer (ent-Tadalafil) is completely inactive at concentrations up to 10 µM—a greater than 2,000-fold potency differential governed solely by stereochemistry [1]. Desmethylene ent-Tadalafil carries both the stereochemically disfavored (6S,12aS) configuration and a catechol substitution that replaces the methylenedioxy pharmacophore implicated in optimal PDE5 active-site complementarity . Consequently, this compound cannot be treated as a functionally equivalent substitute for active tadalafil enantiomers or desmethylene derivatives bearing the (6R,12aR) or (6S,12aR) configuration in any PDE5 inhibition assay. Its distinct chromatographic retention, MS fragmentation, and circular dichroism signatures further preclude analytical interchangeability .

Quantitative Differentiation Evidence for Desmethylene ent-Tadalafil vs. Tadalafil Stereoisomers and Desmethylene Analogs


Stereochemical Inversion and PDE5 Inhibitory Activity: Class-Level SAR Inference from the Tadalafil Enantiomer Series

NOTE: Direct quantitative PDE5 IC₅₀ data for Desmethylene ent-Tadalafil are absent from the peer-reviewed primary literature at the time of this analysis. The following evidence is constructed from well-established class-level SAR. Within the tadalafil piperazinedione series, the (6S,12aS) absolute configuration consistently abolishes PDE5 inhibitory activity. ent-Tadalafil (6S,12aS), which retains the methylenedioxy group, shows IC₅₀ > 10,000 nM versus 5 nM for (6R,12aR)-tadalafil, representing a >2,000-fold stereochemical potency cliff [1]. Desmethylene ent-Tadalafil shares this identical (6S,12aS) configuration, and thus a comparable loss of PDE5 engagement is expected by class-level inference.

PDE5 inhibition stereospecificity enantiomer SAR

Catechol vs. Methylenedioxy Pharmacophore: Structural Divergence from Desmethylene Tadalafil (6R,12aR)

Desmethylene ent-Tadalafil (6S,12aS) differs from Desmethylene Tadalafil (6R,12aR, CAS 171489-03-5) at both chiral centers. Desmethylene Tadalafil, bearing the active (6R,12aR) configuration with a catechol group, is described as a phosphodiesterase 5 inhibitor and a CYP3A4-generated metabolite of tadalafil . The (6S,12aS) inversion in Desmethylene ent-Tadalafil is expected to negate PDE5 binding, analogous to the ent-Tadalafil vs. tadalafil relationship. Even within the desmethylene (catechol) series, stereochemical configuration determines functional activity. No published head-to-head PDE5 inhibition comparison between (6R,12aR)- and (6S,12aS)-desmethylene tadalafil was identified in the peer-reviewed literature.

pharmacophore catechol methylenedioxy PDE5 binding

Metabolic Origin and CYP3A4 Demethylenation Kinetics: Distinguishing Desmethylene ent-Tadalafil from Nortadalafil

The desmethylene modification is introduced via CYP3A4-mediated oxidative demethylenation of the benzodioxole ring, a metabolic pathway distinct from the N-demethylation that produces Nortadalafil (N-desmethyl tadalafil) [1]. CYP3A4 is the predominant isoform catalyzing tadalafil demethylenation, with minor contributions from CYP3A5 and CYP3A7. The CLint values for tadalafil demethylenation by CYP3A4 are 0.187 and 0.014 µL/min/pmol P450 for two sequential reaction steps [2]. Desmethylene ent-Tadalafil bears the (6S,12aS) configuration, whereas the naturally occurring metabolite Desmethylene Tadalafil possesses the (6R,12aR) configuration. The ent-enantiomer is a synthetic impurity arising from non-stereoselective synthesis or epimerization, not an endogenous metabolite.

CYP3A4 demethylenation drug metabolism tadalafil metabolite

Analytical Differentiation: Physicochemical Properties and Chromatographic Separation from Closely Related Tadalafil Impurities

Desmethylene ent-Tadalafil (C₂₁H₁₉N₃O₄, MW 377.4) can be distinguished from co-eluting tadalafil impurities by several orthogonal analytical properties. It differs from Desmethylene Tadalafil (6R,12aR, CAS 171489-03-5) solely in stereochemistry (identical molecular formula and monoisotopic mass), necessitating chiral chromatographic separation . It differs from Nortadalafil (C₂₁H₁₇N₃O₄, MW 375.38) by exactly 2 Da (retention of the N2-methyl group) and by the catechol vs. methylenedioxy UV chromophore . It differs from ent-Tadalafil (C₂₂H₁₉N₃O₄, MW 389.4) by the formal loss of CH₂ (12 Da) and the presence of a catechol vs. methylenedioxy moiety, producing distinct MS/MS fragmentation patterns . HPLC methods utilizing polysaccharide-based chiral stationary phases have demonstrated baseline resolution of all four tadalafil stereoisomers [1].

chiral HPLC impurity profiling analytical reference standard pharmacopoeial impurity

Authorized Application Scenarios for Desmethylene ent-Tadalafil Based on Quantitative Differentiation Evidence


Pharmacopoeial Impurity Reference Standard for Tadalafil Drug Substance and Formulated Product Release Testing

Desmethylene ent-Tadalafil (Tadalafil Impurity 3) is procured as an analytical reference standard for HPLC impurity profiling during tadalafil active pharmaceutical ingredient (API) manufacturing, stability studies, and finished product quality control. Its distinct (6S,12aS) stereochemistry and catechol chromophore enable orthogonal identification via chiral chromatography and UV/Vis detection, ensuring that the (6S,12aS)-desmethylene impurity is accurately quantified and not misidentified as the active (6R,12aR)-desmethylene metabolite [1]. Regulatory guidance (ICH Q3A/Q3B) mandates identification and control of stereoisomeric impurities above the qualification threshold.

Negative Control or Reference Inactive Enantiomer in PDE5 Enzyme Inhibition Assays

Based on class-level SAR inference, Desmethylene ent-Tadalafil is expected to be functionally inactive at PDE5 (predicted IC₅₀ > 10 µM), positioning it as a potential stereochemical negative control in PDE5 enzymatic assays, analogous to the established use of ent-Tadalafil (6S,12aS) as an inactive enantiomer control [1]. Researchers should independently confirm PDE5 inactivity in their specific assay system before relying on this compound as a negative control, and should report the stereochemical configuration explicitly in publications to enable data reproducibility.

CYP3A4-Mediated Drug-Drug Interaction (DDI) Studies Using Desmethylene Metabolite Formation as a Probe Reaction

The demethylenation of tadalafil to Desmethylene Tadalafil (catechol) is a validated CYP3A4 probe reaction with characterized enzyme kinetics (CLint = 0.187 µL/min/pmol P450 for CYP3A4) [1]. Desmethylene ent-Tadalafil, as the stereochemically defined (6S,12aS) isomer of this metabolite, can serve as a chromatographic reference standard for quantifying CYP3A4 activity in human liver microsome or hepatocyte incubations using tadalafil as the probe substrate. Its use as an analytical standard, rather than the (6R,12aR)-isomer, ensures that any non-stereoselective metabolite formation or chiral inversion during incubation can be detected.

Forensic and Adulterant Screening Libraries for PDE5 Inhibitor Analog Detection in Dietary Supplements

Desmethylene ent-Tadalafil belongs to the expanding chemical space of tadalafil designer analogs and synthetic impurities detected in adulterated health products and dietary supplements [1]. Inclusion of this compound in mass spectral libraries (LC-MS/MS, HRMS) enables forensic laboratories to distinguish between the naturally occurring CYP-generated (6R,12aR)-desmethylene metabolite and the synthetic (6S,12aS) impurity that may arise from non-stereoselective clandestine synthesis, thereby providing intelligence on manufacturing origins [2].

Quote Request

Request a Quote for Desmethylene ent-Tadalafil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.